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molecular formula C11H9F3O B1313708 Cyclopropyl 4-trifluoromethylphenyl ketone CAS No. 62587-07-9

Cyclopropyl 4-trifluoromethylphenyl ketone

Cat. No. B1313708
M. Wt: 214.18 g/mol
InChI Key: YNXJTEBLUUPSTE-UHFFFAOYSA-N
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Patent
US08247413B2

Procedure details

The title compound was prepared using the product from Example 141B and the procedures described in Examples 136A and 136B. 1H NMR (300 MHz, d6-DMSO) 7.92 (m, 4H), 3.24 (d, 1H), 1.92 (broad s, 2H), 0.93 (m, 1H), 0.50-0.27 (m, 4H); MS (DCI/NH3) m/e 216 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=2)=O)[CH2:3][CH2:2]1.[NH3:16]>>[CH:1]1([CH:4]([C:6]2[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=2)[NH2:16])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(N)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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